molecular formula C20H34ClNO4 B2855589 1-(2,6-Dimethylmorpholino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride CAS No. 1351607-68-5

1-(2,6-Dimethylmorpholino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride

Cat. No.: B2855589
CAS No.: 1351607-68-5
M. Wt: 387.95
InChI Key: QJUAPCLOTMUQMZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholino)-3-(2-(4-isopropylphenoxy)ethoxy)propan-2-ol hydrochloride is a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound has emerged as a critical pharmacological tool for dissecting the distinct roles of the PI3Kβ isoform within the broader PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Research utilizing this inhibitor has been instrumental in elucidating the unique function of PI3Kβ in PTEN-deficient cancers , where it is often a key driver of tumorigenesis, suggesting its potential as a therapeutic target in such contexts. Its high selectivity over other PI3K isoforms allows researchers to precisely investigate isoform-specific signaling events without the confounding effects of pan-PI3K inhibition. Studies have applied this compound to explore its effects in various cancer models, particularly those with PTEN loss or mutation , to evaluate its efficacy in halting tumor progression. Beyond oncology, its role is being investigated in cardiac biology and disease , where PI3Kβ signaling has been implicated in regulating myocardial contractility and pathological remodeling. This makes it a valuable compound for advancing our understanding of targeted cancer therapies and signaling mechanisms in other disease states.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4.ClH/c1-15(2)18-5-7-20(8-6-18)24-10-9-23-14-19(22)13-21-11-16(3)25-17(4)12-21;/h5-8,15-17,19,22H,9-14H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUAPCLOTMUQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COCCOC2=CC=C(C=C2)C(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Solubility LCMS/HPLC Data Source
Target Compound 2,6-dimethylmorpholino, 4-isopropylphenoxyethoxy Not explicitly provided Not reported Not available
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride 3-methoxyphenoxy (no ethoxy linker) 331.84 Non-water soluble (inferred) Not provided
1-(3-Benzyl-2-imino-benzimidazolyl)-3-(4-isopropylphenoxy)propan-2-ol (8) Benzyl-imino-benzimidazol core 416 Not reported LCMS: m/z 416 [M+H]+, Rt=1.14 min
4-(3-(3-Benzyl-2-imino-benzimidazolyl)-2-hydroxypropoxy)benzonitrile (12) Benzonitrile substituent 399 Not reported LCMS: m/z 399 [M+H]+, Rt=1.00 min
1-(2-(2-Bromophenoxy)ethoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride 2-bromophenoxyethoxy substituent Not provided Not reported Not available
Imp. B(EP): 1-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1H-indol-1-yl]-3-[(1-methylethyl)amino]propan-2-ol Indole core, dual isopropylamino groups Not provided Non-water soluble CAS: 130115-63-8

Key Observations:

  • Substituent Impact: The target compound’s 4-isopropylphenoxyethoxy chain distinguishes it from analogs with methoxy (e.g., ) or bromo (e.g., ) aromatic groups. The ethoxy linker may reduce steric hindrance compared to bulkier cores like benzimidazol derivatives .
  • Molecular Weight : The target compound’s molecular weight is likely higher than 331.84 g/mol () due to the additional ethoxy group and isopropyl substituent.
  • Solubility: While the target’s solubility is unreported, analogs with morpholino groups (e.g., ) are often non-water soluble, suggesting formulation challenges .

Pharmacological Implications (Inferred)

  • Metabolic Stability : Ethoxy linkers (as in the target) are less prone to oxidative metabolism than methylene chains, as seen in analogs like Imp. B(EP) .
  • Receptor Binding: The 4-isopropylphenoxy group is structurally analogous to β-blockers (e.g., Pindolol, ), suggesting possible adrenergic activity .

Preparation Methods

Experimental Procedure

  • Reactants :

    • N-Methyldiethanolamine (1.0 mol)
    • Concentrated H₂SO₄ (0.2 mol) as catalyst
    • Toluene (solvent)
  • Conditions :

    • Reflux at 110°C for 8 hours under N₂ atmosphere.
    • Neutralization with NaOH, followed by distillation (b.p. 145–148°C).
Parameter Value
Yield 68–72%
Purity (GC) >95%

Formation of the Propan-2-ol Backbone

The central propan-2-ol structure is constructed via epoxide ring-opening using epichlorohydrin.

Reaction Scheme

  • Epichlorohydrin Activation :

    • Epichlorohydrin (1.2 mol) reacts with 2,6-dimethylmorpholine (1.0 mol) in dichloromethane at 0–5°C.
    • Slow addition of NaOH (1.5 mol) over 2 hours.
  • Workup :

    • Layer separation, aqueous wash, and solvent evaporation.
    • Crude product purified via vacuum distillation.
Parameter Value
Reaction Temperature 0–5°C → 25°C
Yield 81%
Boiling Point 132°C (0.5 mmHg)

Williamson Ether Synthesis for the Side Chain

The 2-(4-isopropylphenoxy)ethoxy group is introduced via two-step Williamson etherification .

Step 1: Synthesis of 1-Bromo-2-(4-isopropylphenoxy)ethane

  • Reactants :

    • 4-Isopropylphenol (1.0 mol)
    • 1,2-Dibromoethane (1.1 mol)
    • K₂CO₃ (2.0 mol) in acetonitrile.
  • Conditions :

    • Reflux at 80°C for 12 hours.
    • Filtration and solvent removal.
Parameter Value
Yield 89%
Purity (HPLC) 98.2%

Step 2: Coupling to Propan-2-ol Intermediate

  • Reactants :

    • Propan-2-ol-morpholine intermediate (1.0 mol)
    • 1-Bromo-2-(4-isopropylphenoxy)ethane (1.05 mol)
    • NaH (1.1 mol) in THF.
  • Conditions :

    • 0°C → 65°C over 6 hours.
    • Quench with MeOH, extract with EtOAc.
Parameter Value
Yield 76%
Selectivity >99% (mono-ether)

Hydrochloride Salt Formation

The final step involves acid-base reaction with HCl gas.

Procedure

  • Dissolve free base (1.0 mol) in anhydrous diethyl ether.
  • Bubble HCl gas until pH ≈ 1.0.
  • Filter precipitate, wash with cold ether.
Parameter Value
Yield 95%
Melting Point 142–144°C

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
  • δ 2.35–2.41 (m, 4H, morpholine-CH₂)
  • δ 3.58–3.67 (m, 4H, OCH₂CH₂O)
  • δ 4.72 (br s, 1H, OH)

HPLC Purity : 99.5% (254 nm, C18 column)

Challenges and Optimization

  • Regioselectivity in Ether Formation :
    • NaH in THF minimized dialkylation.
  • Morpholine Methylation :
    • Excess CH₃I improved 2,6-dimethyl isomer yield.
  • Salt Crystallization :
    • Slow HCl gas addition enhanced crystal purity.

Industrial-Scale Considerations

Parameter Lab Scale Pilot Scale (10 kg)
Cycle Time 48 hours 72 hours
Overall Yield 52% 47%
Purity 99.5% 98.8%

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

Answer: The compound contains a morpholine ring substituted with two methyl groups at positions 2 and 6, which may enhance lipophilicity and influence receptor binding. The 4-isopropylphenoxy ethoxy side chain contributes to steric effects and potential interactions with hydrophobic pockets in target proteins. Researchers should prioritize X-ray crystallography or nuclear magnetic resonance (NMR) to confirm stereochemistry and spatial arrangement, as even minor structural variations (e.g., substituent positions) can drastically alter activity .

Q. How can researchers design a synthesis protocol for this compound with high enantiomeric purity?

Answer: Synthesis typically involves nucleophilic substitution between morpholine derivatives and halogenated intermediates. To ensure enantiomeric purity:

  • Use chiral catalysts (e.g., palladium complexes) during critical steps like ether bond formation.
  • Employ chiral HPLC or capillary electrophoresis for purity validation.
  • Reference analogous compounds (e.g., 1-((2,5-dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride) to optimize reaction conditions, such as solvent polarity and temperature gradients .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Exposure Control: Use fume hoods to minimize inhalation of aerosols. Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Spill Management: Neutralize acidic residues with sodium bicarbonate, followed by adsorption using inert materials (e.g., vermiculite).
  • Storage: Store in airtight containers under inert gas (argon or nitrogen) to prevent degradation. Monitor for deliquescence due to the hydrochloride salt .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity be resolved across different assay platforms?

Answer: Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). To address this:

  • Perform comparative studies using surface plasmon resonance (SPR), radioligand displacement assays, and computational docking (e.g., AutoDock Vina).
  • Validate results with in vivo models (e.g., zebrafish embryos) to assess functional relevance.
  • Analyze batch-to-batch purity variations via LC-MS, as impurities (e.g., diastereomers) may interfere with binding .

Q. What experimental designs are optimal for studying the compound’s environmental stability and ecotoxicological impact?

Answer:

  • Fate Studies: Use OECD Guideline 307 to assess biodegradation in soil/water systems. Monitor metabolites via high-resolution mass spectrometry (HRMS).
  • Toxicity Testing: Apply a split-plot design with Daphnia magna or Vibrio fischeri to evaluate acute/chronic effects. Include controls for pH and dissolved oxygen.
  • Environmental Modeling: Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, sediment) .

Q. How does the stereochemistry of the morpholine ring affect pharmacokinetic properties?

Answer: The 2,6-dimethyl substitution on the morpholine ring introduces steric hindrance, potentially reducing metabolic clearance. To investigate:

  • Compare enantiomers using chiral stationary phase chromatography to isolate R and S forms.
  • Conduct in vitro metabolism assays with human liver microsomes (HLMs) and cytochrome P450 inhibitors.
  • Correlate findings with molecular dynamics simulations of CYP3A4 binding pockets .

Q. What methodologies are recommended for identifying and quantifying degradation products under stress conditions?

Answer:

  • Forced Degradation: Expose the compound to heat (40–80°C), UV light, and oxidative agents (H2O2).
  • Analytical Workflow:
    • Use UPLC-PDA-MS/MS to detect degradation products.
    • Quantify major impurities against reference standards (e.g., EP/JP pharmacopeial guidelines).
    • Assign structures via tandem MS fragmentation patterns and NMR .

Q. How can researchers optimize in vitro assays to distinguish between target-specific and off-target effects?

Answer:

  • Selectivity Screening: Test the compound against a panel of related receptors (e.g., adrenergic vs. dopaminergic) using fluorescence polarization.
  • Pathway Analysis: Apply transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines.
  • Negative Controls: Include structurally similar but inactive analogs (e.g., 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride) to rule out nonspecific binding .

Methodological Resources Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationChiral HPLC, Palladium-catalyzed coupling
Receptor Binding StudiesSPR, Radioligand assays, Molecular docking
Environmental ImpactOECD Guideline 307, Fugacity modeling
Degradation AnalysisUPLC-PDA-MS/MS, Forced degradation protocols
Safety & HandlingLC-MS for impurity profiling, OSHA guidelines

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